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The following data is sourced from a 2019 study that investigated nanolayered Ta20s-Al203 composite films
grown on silicon via Atomic Layer Deposition (ALD) using Pentakis(dimethylamino)tantalum (PDMATa)
and Trimethylaluminum (TMA) as precursors [1] [2]. The table summarizes key electrical properties based

on the composition ratio and deposition sequence.

Deposition
Pure Ta20s5:Al203 = Ta20s5:Al20s5 =
Parameter Pure Al203  Sequence:
Taz20s 38:12 17:33 )
Sil(Al203/Taz0s)n
Leakage 0.329 [1] ~10-3 2.62 x 1078 [1] Difficult to Effectively reduced
Current (estimated from inject [1] [1]
Density graph) [1]
(Alcm?) @ 2
MVicm
Dielectric ~25 ~18 (estimated ~9 (estimated ~8 Not specified
Constant (estimated  from graph) [1] from graph) [1] (estimated
from from
graph) [1] graph) [1]
Hysteresis Moderate Significant with Significant with - Effectively reduced
Effect [1] higher Al20s [1]  higher Al203 [1] [1]
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Deposition
Pure Ta20s5:Al203 = Ta20s5:Al20s =
Parameter Pure Al203  Sequence:
Taz20s 38:12 17:33 .
Sil(Al203/Taz0s)n
Key High Mixing Alz03 Mixing Alz03 Strong Better for reducing
Findings leakage decreases decreases insulativity  leakage &
current [1] leakage but leakage but [1] hysteresis vs.
also dielectric also dielectric starting with Ta20s
constant, constant, [1]
enhances enhances
hysteresis [1] hysteresis [1]

Detailed Experimental Methodology

The data presented above was generated through the following experimental protocol [1] [2]:

¢ Film Deposition: Nanolayered composite films were grown on n-type silicon wafers in an ALD
reactor at 230°C. PDMATa was heated to 80°C, and TMA was held at room temperature. Ozone (O3)
was used as the oxidant, with high-purity nitrogen as the carrier and purging gas.

¢ Post-Deposition Annealing: All samples underwent post-annealing at 700°C for 2 hours under a
nitrogen ambient to eliminate defects and improve film quality. The films remained amorphous after
this process.

e Device Fabrication: Aluminum electrodes were deposited on both sides of the samples via physical
vapor deposition. The devices were then annealed at 250°C for 0.5 hours to ensure reliable ohmic
contacts, forming Metal-Insulator-Semiconductor (MIS) capacitors.

e Electrical Characterization:

o Current-Voltage (I-V) Measurements: Performed using a Keithley 2410 source measurement
unit to analyze leakage current density.

o Capacitance-Voltage (C-V) Measurements: Carried out with a TH2828S LCR meter at 100
kHz to determine dielectric constants and observe hysteresis and flat-band voltage shifts.

Visualizing the Composite Film Structure and Workflow

The structure of the composite films and the experimental workflow can be visualized using the following

diagrams, created with the DOT language.
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Diagram 1: Nanolayered Film Structure on Silicon

This diagram illustrates the conceptual layered structure of the Ta20s-Al203 composite film on a silicon

substrate, as described in the study [1].
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Diagram 2: Experimental Workflow for Electrical Characterization

This diagram outlines the key steps in the synthesis and testing process of the MIS devices, as detailed in the

experimental methods [1] [2].
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Experimental Workflow for MIS Device Analysis
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Key Insights from the Study

The available data allows for the following conclusions regarding the performance of PDMATa-derived

Ta20s when composited with Al20s3 [1] [2]:

e Composition Trade-off: Incorporating Al20s into Taz20s is an effective strategy to reduce leakage
current, a major drawback of pure Ta20s. However, this improvement comes at the cost of a lower
dielectric constant and an enhanced hysteresis effect, which may be undesirable for device
applications.

¢ Interface Impact: The study found that the internal interfaces in the composite film were not
conducive to preventing leakage current.

e Deposition Sequence: The sequence in which the layers are deposited has a significant impact.
Starting with an Al203 layer directly on the silicon substrate (Si/(Al203/Ta205)n) was more
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effective in reducing both leakage current and hysteresis compared to starting with a Ta=Os layer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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